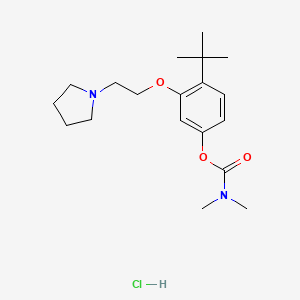
Phloionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phloionic acid, also known as 9,10-dihydroxyoctadecanedioic acid, is a dicarboxylic acid with the molecular formula C18H34O6. It is a derivative of octadecanedioic acid, featuring hydroxyl groups at the 9th and 10th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phloionic acid can be synthesized through the hydroxylation of octadecanedioic acid. One common method involves the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction typically occurs under mild conditions, yielding this compound with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves the biotransformation of oleic acid using microbial enzymes. This method is advantageous due to its eco-friendly nature and the ability to produce this compound in large quantities. The process involves the use of specific strains of bacteria or fungi that can hydroxylate oleic acid at the desired positions .
Análisis De Reacciones Químicas
Types of Reactions
Phloionic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce more complex dicarboxylic acids.
Reduction: Reduction of this compound can yield corresponding alcohols.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions.
Major Products Formed
Oxidation: Higher dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Esters and ethers.
Aplicaciones Científicas De Investigación
Phloionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of biodegradable polymers and as a precursor for specialty chemicals
Mecanismo De Acción
The mechanism of action of phloionic acid involves its interaction with specific molecular targets. The hydroxyl groups at the 9th and 10th positions allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activities and cellular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Phloionic acid is similar to other hydroxylated dicarboxylic acids, such as:
9,10-Dihydroxystearic acid: Shares a similar structure but lacks the terminal carboxyl groups.
Octadecanedioic acid: The parent compound without hydroxyl groups.
Azelaic acid: A shorter dicarboxylic acid with similar applications in industry and medicine.
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
23843-52-9 |
|---|---|
Fórmula molecular |
C18H34O6 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
(9R,10R)-9,10-dihydroxyoctadecanedioic acid |
InChI |
InChI=1S/C18H34O6/c19-15(11-7-3-1-5-9-13-17(21)22)16(20)12-8-4-2-6-10-14-18(23)24/h15-16,19-20H,1-14H2,(H,21,22)(H,23,24)/t15-,16-/m1/s1 |
Clave InChI |
NQBSWIGTUPEPIH-HZPDHXFCSA-N |
SMILES isomérico |
C(CCC[C@H]([C@@H](CCCCCCCC(=O)O)O)O)CCCC(=O)O |
SMILES canónico |
C(CCCC(C(CCCCCCCC(=O)O)O)O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


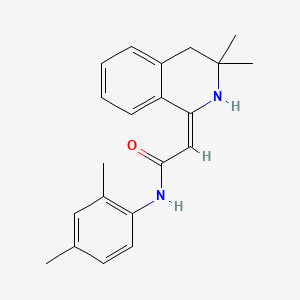

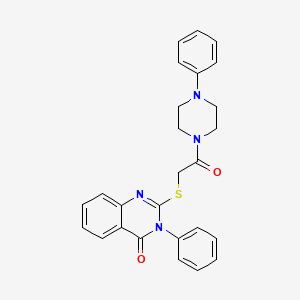
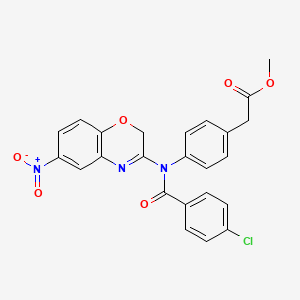
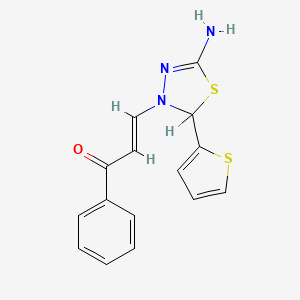
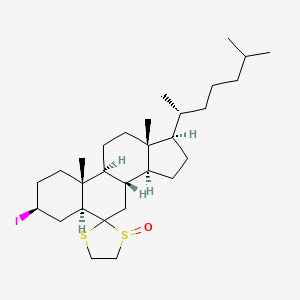
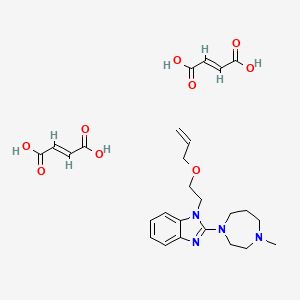

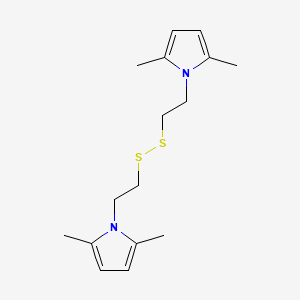

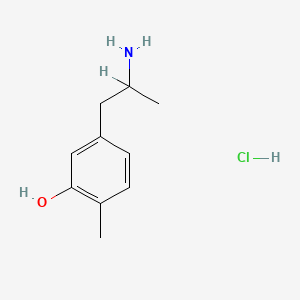
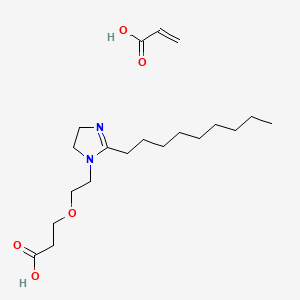
![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)
